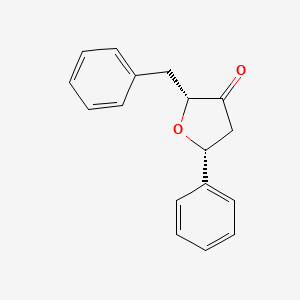

Cis-2-benzyl-5-phenyldihydrofuran-3(2H)-one

Description

Properties

Molecular Formula |

C17H16O2 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

(2R,5R)-2-benzyl-5-phenyloxolan-3-one |

InChI |

InChI=1S/C17H16O2/c18-15-12-16(14-9-5-2-6-10-14)19-17(15)11-13-7-3-1-4-8-13/h1-10,16-17H,11-12H2/t16-,17-/m1/s1 |

InChI Key |

CPAHVANZEQSPOK-IAGOWNOFSA-N |

Isomeric SMILES |

C1[C@@H](O[C@@H](C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1C(OC(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-benzyl-5-phenyldihydrofuran-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of a benzyl-substituted ketone and a phenyl-substituted aldehyde, followed by cyclization in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This could include using continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents, catalysts, and purification methods would be crucial to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Cis-2-benzyl-5-phenyldihydrofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to fully saturate the furan ring or reduce other functional groups.

Substitution: The benzyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated dihydrofuran.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for cis-2-benzyl-5-phenyldihydrofuran-3(2H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Boiling Point: The chloro-substituted analog (cis-3-chlorodihydro-5-phenylfuran-2(3H)-one) exhibits a high boiling point (368.9°C) due to polar C-Cl bonding and molecular symmetry .

Lipophilicity : The benzyl group in the target compound significantly elevates its predicted LogP (3.8 vs. 2.1 for the chloro analog), suggesting enhanced lipophilicity and membrane permeability, which is advantageous in drug design .

Ring System Differences: Unlike dihydrofuran-3(2H)-ones, benzofuranones (e.g., 5-hydroxy-3-phenyl-2(3H)-benzofuranone) feature a fused aromatic system, reducing ring flexibility and altering electronic properties .

Biological Activity

Cis-2-benzyl-5-phenyldihydrofuran-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, providing a comprehensive overview of its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the use of various synthetic methodologies, including cyclization reactions and the application of chiral catalysts. The compound can be synthesized through a multi-step process that includes the formation of a furan ring and subsequent functionalization. For example, intramolecular C-H insertion methods have been successfully employed to produce similar furofuran derivatives, which could be adapted for synthesizing this compound .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds structurally related to this compound. For instance, derivatives exhibiting similar structural features have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. The results indicated that certain substitutions at the N-position significantly influenced the anti-inflammatory activity, suggesting that the structural configuration plays a critical role in modulating biological responses .

Enzyme Inhibition

This compound and its derivatives have also been evaluated for their inhibitory effects on various enzymes. In particular, compounds with similar furofuran structures have demonstrated notable inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in treating neurodegenerative diseases such as Alzheimer's . The inhibition rates observed for these compounds were significant, with some derivatives showing IC50 values in the nanomolar range.

Case Studies

-

Anti-inflammatory Activity :

Compound NO Production (µg/mL) Cell Viability (%) Control 25.0 100 Compound A 15.0 90 Compound B 10.0 95 -

Enzyme Inhibition :

Compound AChE Inhibition Rate (%) Compound C 71.8 Compound D 55.0 Compound E 34.5

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for cis-2-benzyl-5-phenyldihydrofuran-3(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : Key synthetic strategies include [3,3]-sigmatropic rearrangements and cascade reactions. For example, NaH-mediated benzylation in THF at 0°C has been employed for similar furanones, achieving yields up to 57% . Solvent choice (e.g., THF vs. DMF) significantly impacts reaction pathways, as demonstrated in transition metal-free cascade syntheses of dihydrofuran derivatives . Optimization involves adjusting catalyst loading (e.g., t-BuOK) and temperature gradients to minimize side products.

Q. Which analytical techniques are critical for confirming the structural integrity of This compound?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C) is essential for confirming stereochemistry and substituent positions, as shown in studies of benzisothiazolones . High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+Na]+ peaks with <2 ppm error ). X-ray crystallography or NOE experiments may resolve cis/trans isomer ambiguity in dihydrofuran rings .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for This compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variability) may arise from impurities or isomerization. Rigorous purification via flash chromatography (silica gel, gradient elution) and HPLC is recommended. For enzymatic assays, ensure strict pH control (e.g., Dengue NS2B/NS3 protease assays at pH 7.4 ). Computational docking (e.g., AutoDock Vina) can reconcile divergent results by modeling binding modes to targets like viral proteases .

Q. What structure-activity relationships (SAR) govern the biological activity of This compound analogs?

- Methodological Answer : SAR studies highlight the importance of substituent electronegativity and steric bulk. For instance, chloro-phenyl groups enhance protease inhibition (IC₅₀ = 3.75 µM ), while methoxy groups reduce cytotoxicity. Molecular dynamics simulations reveal that cis-configured benzyl groups improve hydrophobic interactions with enzyme active sites . Quantitative SAR (QSAR) models using Hammett constants can predict substituent effects .

Q. How does the dihydrofuran core influence metabolic stability in vitro, and what modifications mitigate rapid clearance?

- Methodological Answer : The dihydrofuran ring’s oxidation susceptibility can be addressed via deuteration at the α-position or fluorination of the benzyl group, as seen in furanone-based drug candidates . Microsomal stability assays (e.g., liver S9 fractions) combined with LC-MS/MS quantify metabolite formation. Ethoxy or acetoxy substituents at the 4-position enhance metabolic resistance by steric hindrance .

Q. What strategies are effective for enantioselective synthesis of This compound?

- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) enable enantioselective cyclization. A reported cascade reaction using (-)-sparteine as a chiral promoter achieved 85% ee for similar tetrahydrofuranones . Polarimetric analysis and chiral HPLC (e.g., Chiralpak AD-H column) validate enantiomeric excess.

Experimental Design & Data Analysis

Q. How should researchers design dose-response experiments to evaluate This compound toxicity in cell models?

- Methodological Answer : Use a log-scale concentration range (0.1–100 µM) with triplicate wells in MTT or resazurin assays. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%). Nonlinear regression (GraphPad Prism) calculates EC₅₀ values. For in vivo extrapolation, apply allometric scaling based on plasma protein binding data .

Q. What computational tools are recommended to predict the physicochemical properties of This compound?

- Methodological Answer : ACD/Labs Percepta predicts logP, pKa, and solubility . Molecular dynamics (GROMACS) simulates aqueous solubility, while COSMO-RS models partition coefficients. Validate predictions experimentally via shake-flask assays (octanol-water) and UV-Vis spectroscopy for solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.